3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide
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Overview
Description
3-Chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide is a chemical compound with the molecular formula C11H15ClN2O3S. This compound is characterized by its chloro, dimethyl, and sulfamoyl groups attached to a propanamide backbone. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases and chlorinating agents under controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted amides or sulfonamides.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of various industrial chemicals and materials, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism by which 3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfamoyl group, in particular, plays a crucial role in its biological activity, influencing enzyme inhibition or activation.
Comparison with Similar Compounds
4-Chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide
3-Chloro-2,2-dimethyl-N-(3-sulfamoylphenyl)propanamide
3-Chloro-2,2-dimethyl-N-(2-sulfamoylphenyl)propanamide
Uniqueness: 3-Chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide stands out due to its specific structural features, which influence its reactivity and biological activity. The positioning of the chloro and sulfamoyl groups on the phenyl ring contributes to its unique properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique chemical properties make it a valuable compound in research and development.
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Properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-11(2,7-12)10(15)14-8-3-5-9(6-4-8)18(13,16)17/h3-6H,7H2,1-2H3,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFYDLDXBHPIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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